JTE‑052 vs. Tofacitinib: 4.6‑Fold Superior In Vivo Potency in IL‑2‑Induced IFN‑γ Suppression
In a mouse IL‑2‑induced IFN‑γ production model, oral JTE‑052 achieved 50% suppression at an ED₅₀ of 0.24 mg/kg, whereas tofacitinib required 1.1 mg/kg to achieve the same effect—a 4.6‑fold potency advantage [REFS‑1]. This represents a direct head‑to‑head comparison conducted under identical experimental conditions.
| Evidence Dimension | In vivo ED₅₀ for suppression of IL‑2‑induced IFN‑γ production |
|---|---|
| Target Compound Data | ED₅₀ = 0.24 mg/kg |
| Comparator Or Baseline | Tofacitinib: ED₅₀ = 1.1 mg/kg |
| Quantified Difference | 4.6‑fold lower ED₅₀ for JTE‑052 |
| Conditions | Mouse IL‑2‑induced IFN‑γ production model; oral administration; 1‑hour pre‑treatment |
Why This Matters
For procurement decisions, this 4.6‑fold in vivo potency difference translates to lower compound consumption in animal studies, reducing per‑experiment cost and enabling more studies per gram of purchased material.
- [1] Tanimoto A, Ogawa Y, Oki C, et al. Pharmacological properties of JTE-052: a novel potent JAK inhibitor that suppresses various inflammatory responses in vitro and in vivo. Inflamm Res. 2015;64(1):41-51. doi:10.1007/s00011-014-0782-9. View Source
